Chlorazine

Description

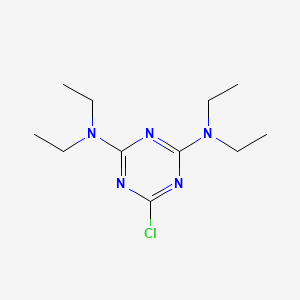

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N,2-N,4-N,4-N-tetraethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXDTLYEHWXDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041765 | |

| Record name | Chlorazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] Solid or thick liquid; mp = 27 deg C; [HSDB] | |

| Record name | Chlorazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-156 °C @ 4.0 MM HG | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN HYDROCARBONS, CHLORINATED HYDROCARBONS, LOWER MOLECULAR WT ALCOHOLS, & KETONES, 0.0009% in water @ 22 °C, > 10% in benzene, > 10% in chloroform, > 10% in ligroin | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0956 @ 20 °C | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg] | |

| Record name | Chlorazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS OR OILY LIQUID | |

CAS No. |

580-48-3 | |

| Record name | Chlorazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorazine [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T60AV22R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27 °C | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorazine, a triazine herbicide. The document details the core synthesis pathway, the underlying reaction mechanism, experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathway

This compound, chemically known as 6-chloro-N²,N²,N⁴,N⁴-tetraethyl-1,3,5-triazine-2,4-diamine, is synthesized through a sequential nucleophilic aromatic substitution reaction. The primary starting materials for this synthesis are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and diethylamine (B46881).

The synthesis proceeds in a stepwise manner where the chlorine atoms on the cyanuric chloride ring are replaced by diethylamino groups. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by manipulating the reaction conditions, primarily the temperature. To produce this compound, two of the three chlorine atoms on the cyanuric chloride ring are substituted by diethylamine.

Reaction Mechanism

The synthesis of this compound follows a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring of cyanuric chloride is electron-deficient due to the presence of three electronegative nitrogen atoms, making it susceptible to attack by nucleophiles like diethylamine.

The reaction proceeds through the following key steps:

-

First Substitution: At a low temperature (typically around 0°C), one molecule of diethylamine attacks the cyanuric chloride ring, leading to the displacement of one chloride ion and the formation of a monosubstituted intermediate, 2,4-dichloro-6-(diethylamino)-1,3,5-triazine. This step is carefully controlled to prevent further substitution.

-

Second Substitution: By increasing the reaction temperature (to room temperature or slightly above), a second molecule of diethylamine reacts with the monosubstituted intermediate. This results in the displacement of a second chloride ion and the formation of the desired product, this compound (2-chloro-4,6-bis(diethylamino)-s-triazine).

The temperature control is crucial for the selective synthesis of this compound. Attempting the reaction at elevated temperatures from the start would likely lead to the formation of the trisubstituted product, where all three chlorine atoms are replaced by diethylamino groups.

Experimental Protocols

The following experimental protocols are based on established methods for the synthesis of this compound and related triazine derivatives.[1][2]

Synthesis of 2-chloro-4,6-bis(diethylamino)-s-triazine (this compound)

This procedure outlines the two-step, one-pot synthesis of this compound from cyanuric chloride and diethylamine.

Materials:

-

Cyanuric chloride (1 equivalent)

-

Diethylamine (2 equivalents)

-

Acetone (B3395972) or other suitable solvent (e.g., tetrahydrofuran)

-

Sodium carbonate or other suitable base (to neutralize the HCl produced)

-

Ice

-

Water

Procedure:

Step 1: First Substitution (Formation of the Monosubstituted Intermediate)

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 eq.) in acetone.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of diethylamine (1 eq.) in acetone from the dropping funnel to the cyanuric chloride solution while maintaining the temperature between 0-5°C.

-

Simultaneously, add a solution of sodium carbonate (1 eq.) in water to neutralize the hydrochloric acid formed during the reaction.

-

Stir the reaction mixture at 0-5°C for 2-3 hours.

Step 2: Second Substitution (Formation of this compound)

-

After the first substitution is complete, slowly warm the reaction mixture to room temperature.

-

Add a second equivalent of diethylamine in acetone to the reaction mixture.

-

Add a second equivalent of sodium carbonate solution.

-

Continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended).

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Dry the purified product under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The exact yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value | Reference |

| Starting Material | Cyanuric Chloride | [1] |

| Reagent | Diethylamine | [1] |

| Molar Ratio (Cyanuric Chloride:Diethylamine) | 1 : 2 | General Stoichiometry |

| Solvent | Acetone | General Procedure |

| Base | Sodium Carbonate | General Procedure |

| Temperature (1st Substitution) | 0 - 5 °C | [3] |

| Temperature (2nd Substitution) | Room Temperature | [3] |

| Reaction Time | Several hours | General Procedure |

| Typical Yield | High | [4] |

| Melting Point | 27 °C |

Mandatory Visualizations

This compound Synthesis Pathway

Caption: Stepwise synthesis of this compound from Cyanuric Chloride.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C11H20ClN5 | CID 11380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted chlorodiamino-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Chlorazine Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorazine crystals. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of key biological pathways.

This compound, a triazine herbicide, is known for its use in controlling broadleaf and grassy weeds.[1] Its efficacy is directly related to its physicochemical characteristics, which govern its solubility, stability, and interaction with biological systems. Understanding these properties is paramount for its effective and safe application, as well as for the development of new formulations and analytical methods.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for predicting its environmental fate, designing analytical procedures, and understanding its biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀ClN₅ | [1] |

| Molecular Weight | 257.76 g/mol | [1] |

| Physical State | Crystalline solid or oily liquid | [1] |

| Melting Point | 27 °C | [1] |

| Boiling Point | 154-156 °C at 4.0 mmHg | [1] |

| Density | 1.0956 g/cm³ at 20 °C | [1] |

| Water Solubility | 22.0 mg/L at 20 °C | [1] |

| Vapor Pressure | 2.65 x 10⁻⁵ mmHg at 25 °C (estimated) | [1] |

| pKa | 1.8 (predicted) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.8 (predicted) | [1] |

Crystal Structure

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible characterization of this compound's physicochemical properties. Below are representative methodologies based on standard analytical techniques for triazine herbicides.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[11]

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound crystals into an aluminum DSC pan. Crimp the pan to ensure a good seal. An empty, hermetically sealed aluminum pan is used as a reference.

-

DSC Analysis:

-

Equilibrate the DSC cell at 0 °C.

-

Heat the sample from 0 °C to 50 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated from the area of the melting peak.

-

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Materials: this compound crystals, deionized water, constant temperature shaker, centrifuge, and a validated analytical method for this compound quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound crystals to a series of glass vials containing deionized water.

-

Seal the vials and place them in a constant temperature shaker set at 20 °C.

-

Agitate the vials for 24-48 hours to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand at 20 °C for at least 24 hours to allow for the sedimentation of undissolved crystals.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter that is compatible with aqueous solutions and has been pre-saturated with the sample solution to avoid adsorption of the analyte.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

-

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[11][12][13][14][15]

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation from an appropriate solvent or by slow cooling of a saturated solution.

-

Data Collection:

-

Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure, including bond lengths, bond angles, and unit cell parameters. The results are typically reported in a Crystallographic Information File (CIF).

-

Mechanism of Action: Inhibition of Photosynthesis

As a triazine herbicide, the primary mode of action of this compound is the inhibition of photosynthesis in susceptible plants.[1][16][17][18] Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII).

The diagram below illustrates the signaling pathway of photosynthesis inhibition by triazine herbicides like this compound.

References

- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 3. Research Portal [iro.uiowa.edu]

- 4. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 7. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 14. chemistry.beloit.edu [chemistry.beloit.edu]

- 15. web.pdx.edu [web.pdx.edu]

- 16. Identification of the triazine receptor protein as a chloroplast gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of triazine herbicides on the physiology of plants [ouci.dntb.gov.ua]

Chlorazine's Neuronal Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazine, known scientifically as chlorpromazine (B137089) (CPZ), is a cornerstone antipsychotic medication that has been instrumental in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is rooted in a complex and multifaceted interaction with the central nervous system. This technical guide provides a comprehensive overview of the core mechanisms of action of chlorpromazine in neuronal cells, with a focus on its receptor binding profile, modulation of ion channels, and impact on intracellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal neuroleptic agent.

Receptor Binding Affinity

Chlorpromazine's broad pharmacological profile is a direct consequence of its ability to bind to a wide array of neuronal receptors. Its primary antipsychotic effect is attributed to its potent antagonism of the dopamine (B1211576) D2 receptor.[1] However, its interactions with numerous other receptor subtypes contribute to both its therapeutic effects and its side-effect profile. The binding affinities (Ki) of chlorpromazine for various human neuronal receptors are summarized in Table 1.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 10[2] |

| D2 | 1.4[2] | |

| D3 | 2.5[2] | |

| D4 | 5.8[2] | |

| D5 | 9.5[2] | |

| Serotonin | 5-HT1A | - |

| 5-HT2A | Antagonist[3] | |

| 5-HT2C | Antagonist[3] | |

| 5-HT6 | Antagonist[1] | |

| 5-HT7 | Antagonist[1] | |

| Muscarinic | M1 | Antagonist[3] |

| M2 | Antagonist[3] | |

| M3 | Antagonist[3] | |

| M4 | 151[4] | |

| M5 | Antagonist[3] | |

| Adrenergic | α1 | Antagonist[3] |

| α2 | - | |

| Histamine | H1 | Antagonist[3] |

Modulation of Neuronal Ion Channels and Receptors

Beyond its effects on G-protein coupled receptors, chlorpromazine directly modulates the function of several key ion channels and ionotropic receptors in neuronal cells.

Glutamatergic Receptors (NMDA and AMPA)

Chlorpromazine exhibits a complex, concentration-dependent effect on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10]

-

NMDA Receptors: At concentrations of 30-1000 μM, chlorpromazine slows the deactivation of NMDA-induced currents in a dose-dependent manner, suggesting it stabilizes the open conformation of the receptor.[11] However, it can also inhibit NMDA receptors, with the extent of inhibition depending on the desensitization rate of the receptor subtype.[12]

-

AMPA Receptors: The effect on AMPA receptors is biphasic. At a low concentration (10⁻⁶ M), chlorpromazine initially increases the amplitude of AMPA excitatory postsynaptic potentials (EPSPs), followed by a decrease.[9][10] At a higher concentration (10⁻⁴ M), it also causes an initial increase in AMPA EPSP amplitude.[9][10]

GABAergic Receptors (GABA-A)

Chlorpromazine modulates inhibitory neurotransmission by acting on GABA-A receptors. It reduces the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in a dose-dependent manner and accelerates their decay.[13][14][15] This is achieved by decreasing the binding rate (kon) and increasing the unbinding rate (koff) of GABA to the receptor.[13][15]

| Chlorpromazine Concentration | Effect on mIPSC Amplitude |

| 10 μM | 26% reduction[13] |

| 30 μM | 31% reduction[13] |

| 100 μM | 91% reduction[13] |

Voltage-Gated Potassium Channels (Kv1.3)

Chlorpromazine directly inhibits the voltage-gated potassium channel Kv1.3 in a concentration-dependent manner.[16] This inhibition is not voltage-dependent and is achieved by accelerating the inactivation of the channel without significantly affecting its activation.[16]

| Chlorpromazine Concentration | Inhibition of Kv1.3 Peak Current (after 6 min) |

| 30 µM | 24.0 ± 4.5%[16] |

| 100 µM | 57.4 ± 6.1%[16] |

Intracellular Signaling Pathways

Chlorpromazine significantly impacts intracellular signaling cascades, most notably calcium homeostasis.

Calcium Signaling

Chlorpromazine has been shown to inhibit store-operated calcium entry (SOCE) in neuronal cells.[17] This effect contributes to its modulation of neurotransmitter release.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Specific parameters may vary based on the cell type and experimental question.

Radioligand Binding Assay (for Ki determination)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of chlorpromazine for a specific receptor.[2][18][19][20]

1. Membrane Preparation:

- Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

- Harvest cells and homogenize in a cold buffer.

- Centrifuge the homogenate to pellet the cell membranes.

- Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

- In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of unlabeled chlorpromazine.

- Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist, e.g., haloperidol).

- Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Counting:

- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove unbound radioactivity.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the chlorpromazine concentration to determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of specific radioligand binding).

- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general procedure for whole-cell patch-clamp recordings to study the effects of chlorpromazine on neuronal ion channels.[21][22][23][24]

1. Cell Preparation:

- Culture primary neurons or a suitable neuronal cell line on glass coverslips.

2. Recording Setup:

- Place a coverslip in a recording chamber on the stage of an inverted microscope.

- Perfuse the chamber with an artificial cerebrospinal fluid (aCSF) solution.

- Pull a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an intracellular solution.

3. Obtaining a Whole-Cell Recording:

- Approach a neuron with the micropipette and apply gentle positive pressure.

- Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

- Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

4. Data Acquisition:

- In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents flowing through the ion channels of interest (e.g., Kv1.3 channels).

- In current-clamp mode, inject current to measure changes in the membrane potential.

- After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of chlorpromazine and record the changes in channel activity.

Calcium Imaging

This protocol provides a general framework for using calcium imaging to assess the effect of chlorpromazine on intracellular calcium levels in neurons.[17][25][26][27]

1. Cell Preparation and Dye Loading:

- Culture primary neurons or a neuronal cell line on glass-bottom dishes.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

2. Imaging:

- Place the dish on the stage of a fluorescence microscope equipped with a camera.

- Excite the dye at appropriate wavelengths and record the emitted fluorescence.

3. Experimental Procedure:

- Establish a baseline fluorescence recording in a physiological buffer.

- Apply a stimulus to induce a calcium response (e.g., a neurotransmitter or a depolarizing agent).

- After the response returns to baseline, perfuse the cells with a solution containing chlorpromazine and then re-apply the stimulus.

4. Data Analysis:

- Calculate the ratio of fluorescence intensities at the different excitation wavelengths to determine the intracellular calcium concentration.

- Compare the amplitude and kinetics of the calcium transients before and after the application of chlorpromazine to quantify its effect.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Antagonistic action of chlorpromazine on the dopamine D2 receptor signaling pathway.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24772 [pdspdb.unc.edu]

- 5. PDSP Database - UNC [pdspdb.unc.edu]

- 6. Ki Database - Wikipedia [en.wikipedia.org]

- 7. collaborativedrug.com [collaborativedrug.com]

- 8. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. Chlorpromazine prolongs the deactivation of N-methyl-D-aspartate-induced currents in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of chlorpromazine on ionotropic glutamate receptors in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorpromazine Inhibits Miniature GABAergic Currents by Reducing the Binding and by Increasing the Unbinding Rate of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chlorpromazine inhibits miniature GABAergic currents by reducing the binding and by increasing the unbinding rate of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cyberleninka.ru [cyberleninka.ru]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 21. jneurosci.org [jneurosci.org]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Early Investigations into Chlorazine as a Dopamine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the early research that established chlorazine (chlorpromazine) as a dopamine (B1211576) antagonist, a discovery that revolutionized the treatment of psychosis and laid the foundation for modern psychopharmacology. This document details the mechanism of action of this compound, focusing on its interaction with dopamine receptors, and presents quantitative data on its binding affinities. Furthermore, it outlines the seminal experimental protocols, both in vitro and in vivo, that were instrumental in characterizing its pharmacological profile. The guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to provide a clear and comprehensive understanding of this landmark research.

Introduction

First synthesized in 1951, chlorpromazine (B137089) (initially known as this compound) was the first antipsychotic medication, transforming the treatment of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effects were quickly recognized, but the underlying mechanism of action remained a subject of intense investigation. Early research was pivotal in elucidating its role as a dopamine antagonist, a finding that gave rise to the dopamine hypothesis of schizophrenia.[4][5][6] This guide revisits this early research, presenting the core findings and methodologies for a contemporary scientific audience.

Mechanism of Action: Dopamine Receptor Antagonism

This compound exerts its primary therapeutic effects by acting as an antagonist at dopamine receptors, particularly the D2 subtype.[7][8][9] It is classified as a typical, or first-generation, antipsychotic.[10] The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic properties, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[7]

However, this compound is not entirely selective and demonstrates affinity for a range of other receptors, which contributes to its side effect profile. These include:

-

Dopamine D1, D3, and D4 receptors [1]

-

Serotonin (5-HT) receptors (notably 5-HT2) [10]

-

Muscarinic M1 receptors (causing anticholinergic effects like dry mouth and blurred vision)[7][11]

The interaction with this wide array of receptors explains the complex pharmacological profile of this compound, including its therapeutic efficacy and its significant side effects, such as extrapyramidal symptoms (movement disorders) and sedation.[1][11]

Quantitative Data: Receptor Binding Affinities

The advent of radioligand binding assays in the 1970s allowed for the quantitative measurement of a drug's affinity for specific receptors.[3] The binding affinity is often expressed as the inhibition constant (Ki), which is the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

The following table summarizes the binding affinities of this compound for various human dopamine receptor subtypes.

| Receptor Subtype | Inhibition Constant (Ki) in nM |

| Dopamine D1 | 10 |

| Dopamine D2 | 1.4 |

| Dopamine D3 | 2.5 |

| Dopamine D4 | 5.8 |

| Dopamine D5 | 9.5 |

Data sourced from modern competitive radioligand binding assays.[12]

It is important to note that early research in the 1950s and 1960s lacked the precision of modern receptor binding assays. Initial studies relied more on observing the physiological and behavioral outcomes of this compound administration to infer its mechanism of action.[3][6]

Experimental Protocols

The characterization of this compound as a dopamine antagonist was dependent on a series of key in vitro and in vivo experiments.

In Vitro Methodology: Competitive Radioligand Binding Assay

While fully developed after the initial discovery period, radioligand binding assays became the gold standard for quantifying the interaction between a drug and a receptor.[12]

Objective: To determine the binding affinity (Ki) of this compound for specific dopamine receptor subtypes.

Principle: This assay measures the ability of an unlabeled drug (this compound) to compete with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) for binding to receptors in a tissue preparation.

Generalized Protocol:

-

Tissue Preparation:

-

Obtain brain tissue rich in the dopamine receptor of interest (e.g., striatum for D2 receptors).

-

Homogenize the tissue in a suitable buffer to create a suspension of cell membranes containing the receptors.

-

Centrifuge the homogenate and resuspend the pellet to wash the membranes and remove endogenous substances.

-

-

Binding Reaction:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter. The receptors and any bound ligand will be trapped on the filter, while the unbound ligand will pass through.

-

Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Use a scintillation counter to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radiolabeled ligand.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing unlabeled drug (this compound).

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

In Vivo Methodology: Amphetamine-Induced Stereotypy in Rodents

This behavioral assay was crucial in early research to screen for compounds with dopamine-antagonistic properties. Amphetamine increases synaptic dopamine levels, leading to repetitive, stereotyped behaviors in rodents. A compound that can block these behaviors is presumed to be a dopamine antagonist.

Objective: To assess the ability of this compound to block the stereotyped behaviors induced by amphetamine.

Generalized Protocol:

-

Animal Acclimation:

-

House male rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

-

Allow the animals to acclimate to the testing room and observation cages for a period before the experiment.

-

-

Drug Administration:

-

Divide the animals into groups.

-

Administer the test compound (this compound) or a vehicle control (e.g., saline) via intraperitoneal (IP) injection.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a dose of d-amphetamine known to induce stereotypy (e.g., 5-10 mg/kg, IP).

-

-

Behavioral Observation:

-

Place each rat individually into an observation cage.

-

Observe the animals for a set period (e.g., 90-120 minutes).

-

Score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). Scoring is typically done by a trained observer blind to the treatment conditions.

-

-

Scoring of Stereotypy:

-

Use a rating scale to quantify the stereotyped behaviors. A common scale might be:

-

0: Asleep or inactive

-

1: Active, normal grooming

-

2: Increased locomotion, repetitive sniffing

-

3: Continuous sniffing or licking of the cage floor/walls

-

4: Discontinuous gnawing or biting

-

5: Continuous gnawing or biting of the cage bars

-

-

-

Data Analysis:

-

For each animal, calculate the mean or total stereotypy score over the observation period.

-

Compare the scores of the this compound-treated groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in stereotypy score in the this compound group indicates dopamine antagonist activity.

-

In Vivo Methodology: Catalepsy Test in Rodents

The induction of catalepsy (a state of immobility and failure to correct an externally imposed posture) is a classic test for the motor side effects of dopamine D2 receptor antagonists, which are linked to the blockade of dopamine in the nigrostriatal pathway.

Objective: To measure the cataleptic effects of this compound, indicative of significant D2 receptor blockade in the nigrostriatal pathway.

Generalized Protocol:

-

Animal and Drug Preparation:

-

Use male rats and administer this compound or a vehicle control as described in the previous protocol.

-

-

Bar Test Procedure:

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), test the animals for catalepsy.

-

Gently place the rat's forepaws on a horizontal bar raised a specific height (e.g., 9-12 cm) from the surface.

-

Start a stopwatch immediately.

-

Measure the time it takes for the rat to remove both of its forepaws from the bar.

-

A cut-off time is typically used (e.g., 180 seconds), after which the animal is returned to its home cage.

-

-

Data Analysis:

-

Record the latency to descend for each animal at each time point.

-

Compare the descent latencies between the this compound-treated groups and the control group. A significant increase in the time spent on the bar is indicative of catalepsy.

-

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs).[13] The D2 receptor, the primary target of this compound, is coupled to an inhibitory G protein (Gi/o).[11][13] When dopamine binds to the D2 receptor, it initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger, cyclic AMP (cAMP), and subsequently reduces the activity of Protein Kinase A (PKA).

This compound, as an antagonist, blocks dopamine from binding to the D2 receptor. This action prevents the inhibition of adenylyl cyclase, thereby disinhibiting the production of cAMP and the activity of PKA. This disruption of the normal dopamine signaling pathway is central to its antipsychotic effect.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of the dopamine hypothesis of antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Genesis of a Weed Control Revolution: A Technical History of Chlorazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century witnessed a paradigm shift in agricultural practices, largely driven by the advent of synthetic herbicides. Among the most significant of these were the s-triazines, a class of compounds that offered unprecedented selective weed control. Chlorazine, chemically known as 2-chloro-4,6-bis(diethylamino)-s-triazine, holds a pioneering position in this family. Its discovery in 1952 by J.R. Geigy Ltd. in Switzerland marked the dawn of the triazine herbicide era, paving the way for the development of widely used analogues like atrazine (B1667683) and simazine (B1681756). This technical guide provides an in-depth exploration of the historical development of this compound synthesis, from its foundational principles to the nuances of its production.

From Cyanuric Chloride to this compound: A Stepwise Synthetic Approach

The cornerstone of this compound synthesis, and indeed for most s-triazine herbicides, is the readily available and highly reactive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis of this compound proceeds via a sequential nucleophilic substitution of the chlorine atoms on the triazine ring with two equivalents of diethylamine (B46881).

The key to a successful and controlled synthesis lies in the differential reactivity of the three chlorine atoms on the cyanuric chloride ring. The electron-withdrawing nature of the triazine ring makes the carbon atoms susceptible to nucleophilic attack. As each chlorine atom is replaced by an electron-donating amino group, the ring becomes less electron-deficient, and the remaining chlorine atoms become progressively less reactive. This inherent property of the molecule allows for a stepwise substitution by carefully controlling the reaction temperature.

A generalized reaction scheme for the synthesis of this compound is as follows:

Caption: General reaction pathway for the synthesis of this compound from cyanuric chloride.

Historical and Modern Experimental Protocols

The industrial synthesis of this compound has evolved to optimize yield, purity, and cost-effectiveness. Below are representative experimental protocols that illustrate the fundamental principles of its synthesis.

Early Laboratory Scale Synthesis (Illustrative)

This protocol is based on the foundational principles of stepwise nucleophilic substitution on cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Diethylamine

-

Acetone (B3395972) or other suitable solvent

-

Sodium carbonate or other acid scavenger

-

Ice

-

Water

Procedure:

-

First Substitution: A solution of cyanuric chloride in acetone is prepared in a reaction vessel equipped with a stirrer and a thermometer. The vessel is cooled in an ice bath to maintain a temperature of 0-5 °C.

-

An equimolar amount of diethylamine, along with an acid scavenger such as sodium carbonate, is slowly added to the cooled cyanuric chloride solution while maintaining the low temperature. The reaction is typically stirred for 1-2 hours. The formation of the monosubstituted intermediate, 2,4-dichloro-6-(diethylamino)-s-triazine, occurs at this stage.

-

Second Substitution: After the completion of the first substitution, a second equimolar amount of diethylamine and acid scavenger is added to the reaction mixture. The temperature is then gradually allowed to rise to room temperature or gently heated to around 30-50 °C to facilitate the second substitution.

-

The reaction is monitored for completion, which can take several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the precipitated inorganic salts (e.g., sodium chloride). The solvent is then removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent to yield the final product.

Industrial Manufacturing Process Overview

The industrial production of this compound and other triazine herbicides follows a similar, albeit more controlled and scalable, process.

Caption: Simplified workflow for the industrial production of this compound.

Quantitative Data on this compound Synthesis

| Parameter | Typical Value/Range | Notes |

| Yield | >90% | Highly dependent on precise control of reaction conditions, particularly temperature and stoichiometry. |

| Purity | >95% | Technical grade purity is typically high. Further purification can be achieved through recrystallization. |

| Reaction Time (First Substitution) | 1-3 hours | At 0-5 °C. |

| Reaction Time (Second Substitution) | 2-6 hours | At 30-50 °C. |

Evolution of the Synthesis Process

The fundamental chemistry of this compound synthesis has remained largely unchanged since its inception. However, advancements in chemical engineering and process optimization have led to significant improvements in the industrial production of triazine herbicides.

-

Solvent Systems: Early syntheses often used solvents like acetone. Industrial processes may utilize other solvents like toluene (B28343) or methyl isobutyl ketone, which can offer advantages in terms of reaction control and product isolation.

-

Process Control: Modern manufacturing employs sophisticated automated systems for precise temperature control, reagent addition, and pH monitoring, leading to higher yields and more consistent product quality.

-

Waste Reduction: Increased focus on green chemistry has led to the optimization of processes to minimize waste streams, for example, through efficient recovery and recycling of solvents and the use of more environmentally benign reagents where possible.

-

Analytical Techniques: The development of advanced analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), has enabled more rigorous in-process monitoring and final product quality control.

Conclusion

The synthesis of this compound, pioneered in the 1950s, represents a landmark achievement in the history of agricultural chemistry. The elegant and efficient stepwise nucleophilic substitution of cyanuric chloride laid the groundwork for the development of a whole class of essential herbicides. While the core synthetic strategy has stood the test of time, continuous process optimization has ensured its continued relevance and efficiency in modern chemical manufacturing. The historical development of this compound synthesis serves as a compelling case study in the successful translation of a laboratory discovery to a large-scale industrial process that has had a profound impact on global agriculture.

Chlorazine's Core Mechanism: A Comparative Analysis of Triazine Herbicide Action at Photosystem II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine herbicides, a cornerstone of weed management for decades, exert their phytotoxic effects by targeting a fundamental process in plant biology: photosynthesis. The inaugural member of this chemical family, chlorazine, paved the way for the development of other widely used symmetrical triazines such as atrazine (B1667683), simazine, and propazine. While all share a common primary mode of action—the inhibition of Photosystem II (PSII)—subtle variations in their chemical structures can influence their binding affinity and efficacy. This technical guide provides a comprehensive examination of the core mechanism of action of this compound in comparison to other key triazine herbicides, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Core Mechanism of Action: Inhibition of Photosystem II

The principal mode of action for this compound and other triazine herbicides is the disruption of the photosynthetic electron transport chain within the chloroplasts.[1] Specifically, these herbicides act as potent and selective inhibitors of Photosystem II (PSII), a multi-subunit protein complex embedded in the thylakoid membranes.

Triazines function by binding to a specific niche on the D1 protein, a core component of the PSII reaction center.[2] This binding site is also the docking point for plastoquinone (B1678516) (QB), a mobile electron carrier. By competitively inhibiting the binding of QB, triazine herbicides effectively block the flow of electrons from the primary quinone acceptor, QA, to QB.[3][4] This interruption of electron transport leads to a cascade of damaging events:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

-

Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly destructive reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.

-

Oxidative Damage: These ROS cause widespread cellular damage through lipid peroxidation, protein degradation, and chlorophyll (B73375) bleaching, ultimately leading to membrane dysfunction and cell death.[1]

The primary symptoms of triazine herbicide phytotoxicity, such as chlorosis (yellowing) and necrosis (tissue death), are a direct consequence of this photo-oxidative damage.[5]

Comparative Analysis of Triazine Herbicides at the D1 Protein Binding Site

While all triazine herbicides share this fundamental mechanism, their effectiveness can vary due to differences in their chemical structure, which in turn affects their binding affinity for the D1 protein. The key interaction site for triazines on the D1 protein is centered around the amino acid residue serine at position 264 (Ser264).[2]

Molecular docking and simulation studies can provide insights into the specific interactions between different triazine molecules and the amino acid residues within the QB binding pocket. These interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions. For instance, molecular docking of atrazine with the D1 protein has revealed interactions with various amino acid residues.[6]

Quantitative Comparison of PSII Inhibition

| Herbicide | Chemical Class | Target Weed Species | I50 Value (M) | Reference |

| Atrazine | s-Triazine | Broadleaf weeds and some grasses | ~1-2 x 10⁻⁷ | [7] |

| Simazine | s-Triazine | Broadleaf weeds and annual grasses | Comparable to Atrazine | [8] |

| Terbuthylazine | s-Triazine | Broadleaf and grass weeds | ~1-2 x 10⁻⁷ | [7] |

Note: IC50 values can vary depending on the plant species, experimental conditions, and the specific assay used.

Experimental Protocols

To investigate the mode of action of triazine herbicides, researchers employ a variety of in vitro and in vivo techniques. The following are detailed protocols for key experiments.

Chlorophyll a Fluorescence Measurement

Principle: Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII photochemistry. When electron transport is blocked by a herbicide, the absorbed light energy cannot be used for photochemistry and is dissipated as fluorescence, leading to an increase in the fluorescence signal.[3][9][10]

Protocol:

-

Plant Material: Grow susceptible plants (e.g., Arabidopsis thaliana, pea, or spinach) under controlled conditions.

-

Herbicide Treatment: Apply the triazine herbicide of interest at various concentrations to the leaves of the plants or to the growth medium. Include an untreated control group.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all PSII reaction centers are in an "open" state.[11]

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Fv/Fm (Maximum Quantum Yield of PSII): This parameter is a measure of the potential efficiency of PSII. A decrease in Fv/Fm indicates stress or damage to the photosynthetic apparatus.

-

OJIP Transient: This rapid fluorescence induction curve provides detailed information about the electron transport chain from the primary donor of PSII to the reduction of the plastoquinone pool. Herbicide binding to the D1 protein will alter the shape of this curve.[11]

-

-

Data Analysis: Analyze the changes in fluorescence parameters in response to different herbicide concentrations to determine the IC50 value and to characterize the inhibitory effect.

Thermoluminescence Assay

Principle: Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. In the context of photosynthesis, specific thermoluminescence bands are associated with the recombination of charge pairs within PSII. Herbicides that block electron transport alter the stability of these charge pairs, leading to a shift in the peak temperature of the thermoluminescence glow curves.[12][13]

Protocol:

-

Thylakoid Isolation: Isolate intact thylakoid membranes from the leaves of susceptible plants.

-

Herbicide Incubation: Incubate the isolated thylakoids with different concentrations of the triazine herbicide.

-

Illumination: Excite the samples with a saturating light flash at a low temperature (e.g., -5°C) to generate charge-separated states in PSII.

-

Heating and Detection: Rapidly heat the sample at a constant rate (e.g., 1°C/s) and measure the emitted light using a sensitive photomultiplier tube.

-

Data Analysis: The thermoluminescence glow curve will show distinct peaks. The "B-band," typically peaking around 30°C, is associated with the recombination of the S2/S3QB- charge pair. In the presence of a triazine herbicide that blocks QB binding, the B-band is replaced by a "Q-band" at a lower temperature (around 5-10°C), which arises from the recombination of the S2QA- charge pair.[12] The shift and intensity of these bands provide information about the herbicide's binding and its effect on PSII electron transport.

Radiolabeled Herbicide Binding Assay

Principle: This assay directly quantifies the binding of a radiolabeled herbicide to its target site on the D1 protein. By competing with a known radiolabeled ligand, the binding affinity (Kd) of an unlabeled herbicide can be determined.[14][15]

Protocol:

-

Thylakoid Membrane Preparation: Isolate thylakoid membranes from susceptible plants.

-

Radioligand: Use a radiolabeled triazine herbicide, such as [¹⁴C]-atrazine.[16]

-

Competition Assay:

-

Incubate a fixed concentration of the radiolabeled herbicide with the thylakoid membranes in the presence of increasing concentrations of the unlabeled competitor herbicide (e.g., this compound, simazine).

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the thylakoid membranes (with bound radioligand) from the unbound radioligand by centrifugation or filtration.

-

Quantification: Measure the amount of radioactivity associated with the thylakoid pellet or filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled competitor concentration. The data can be fitted to a competition binding equation to determine the IC50 of the competitor, from which the inhibition constant (Ki) and subsequently the dissociation constant (Kd) can be calculated.

Mandatory Visualizations

Caption: Inhibition of electron transport in Photosystem II by triazine herbicides.

Caption: Workflow for characterizing herbicide mode of action.

Caption: Comparative framework for triazine herbicide action.

Conclusion

This compound and its triazine relatives, atrazine and simazine, represent a significant class of herbicides that share a common and well-defined mode of action: the inhibition of Photosystem II. Their ability to disrupt photosynthetic electron transport at the D1 protein provides a clear target for herbicidal action. While the core mechanism is conserved across the triazine family, this guide highlights the importance of quantitative analysis and detailed experimental investigation to elucidate potential subtle differences in their binding affinities and molecular interactions. The provided protocols for chlorophyll fluorescence, thermoluminescence, and radiolabeled binding assays offer a robust framework for researchers to further explore these nuances. A deeper understanding of these comparative aspects is crucial for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance.

References

- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Photoaffinity labeling of an herbicide receptor protein in chloroplast membranes - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Chlorpromazine in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic of the phenothiazine (B1677639) class, has been a cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors. However, its complex pharmacological profile, involving interactions with a wide array of other neurotransmitter systems, contributes to a broad spectrum of toxicological effects in mammalian systems. This technical guide provides a comprehensive overview of the toxicological profile of chlorpromazine, consolidating data on its pharmacokinetics, pharmacodynamics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Detailed summaries of experimental protocols, quantitative toxicity data, and visualizations of key signaling pathways are presented to serve as a critical resource for researchers, scientists, and professionals in drug development. While it is important to note that some early toxicological studies may not conform to current testing guidelines, they provide valuable insights into the safety profile of this widely used therapeutic agent.

Pharmacokinetics and Metabolism

Chlorpromazine is readily absorbed from the gastrointestinal tract, though it undergoes significant first-pass metabolism, leading to variable bioavailability.[1] It is highly lipophilic, widely distributed throughout the body, and extensively bound to plasma proteins.[1] The metabolism of chlorpromazine is complex, with over 10 major metabolites identified, primarily formed through hydroxylation, N-oxidation, sulfoxidation, demethylation, and conjugation, largely mediated by CYP2D6 and CYP1A2 enzymes. Due to its high lipophilicity, chlorpromazine and its metabolites can be detected in urine for an extended period, up to 18 months, following cessation of treatment.[2] The biological half-life in dogs is approximately 6 hours, while in goats, the plasma elimination half-life is around 1.51 hours.[2]

Pharmacodynamics and Mechanism of Action

The principal mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to underlie its antipsychotic effects.[3][4][5] However, its pharmacological activity is broad, extending to other receptor systems which contributes to both its therapeutic effects and its adverse reaction profile.[3][6]

-

Dopaminergic System: Potent antagonism of D2 receptors is central to its efficacy in treating positive psychotic symptoms like hallucinations and delusions.[3][4] Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal side effects.[3][5]

-

Serotonergic System: Chlorpromazine also acts as an antagonist at serotonin (B10506) 5-HT2 receptors, which may contribute to its effects on the negative symptoms of schizophrenia.[3][6][7]

-

Adrenergic System: It is a potent antagonist of alpha-adrenergic receptors, leading to vasodilation and potential orthostatic hypotension.[3][4][6]

-

Histaminergic System: Strong blockade of H1 histamine (B1213489) receptors contributes to its sedative effects.[3][6]

-

Muscarinic System: Antagonism of muscarinic acetylcholine (B1216132) receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3][6][8]

-

Calcium Signaling: Chlorpromazine has been shown to interfere with calcium signaling by inhibiting store-operated calcium entry (SOCE) subsequent to phospholipase C (PLC) activation.[9][10][11] This effect is independent of its receptor-blocking activities and may contribute to its cytotoxic effects at higher concentrations.[9]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of chlorpromazine in various mammalian species.

Table 1: Acute Toxicity of Chlorpromazine

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 135[2] |

| Mouse | Intravenous | 20[2] |

| Rat | Oral | 142-225[12] |

| Rat | Intravenous | 23[2] |

| Rabbit | Intravenous | 16[2] |

| Dog | Intravenous | 30[2] |

Table 2: Repeated-Dose Toxicity of Chlorpromazine in Rats

| Study Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

| 2 Weeks | Oral | 0, 3, 10, 30 | Increased large atretic follicles, mucification of vaginal epithelium, irregular estrous cycles. | < 3 | 3 |

| 4 Weeks | Oral | 0, 3, 10, 30 | Decreased ovarian and uterine weights, atrophic findings in uterus and vagina, alveolar hyperplasia in mammary gland, irregular estrous cycles. | 3 | 10 |

| 75 Days | Intraperitoneal | 4 | Increased norepinephrine (B1679862) and serotonin in the hippocampus; increased dopamine in cortex, striatum-accumbens, hippocampus, hypothalamus, cerebellum, and brainstem. | Not Established | 4 |

Detailed Toxicological Profile

Acute Toxicity

Acute toxicity studies have established the median lethal dose (LD50) of chlorpromazine across several species, as detailed in Table 1.[2][12]

Chronic and Repeated-Dose Toxicity

Repeated administration of chlorpromazine in rats has been shown to induce a range of effects, primarily related to its endocrine and central nervous system activity. Two- and four-week oral dosing studies in female rats revealed ovarian toxicity, including an increase in atretic follicles and decreased ovarian weights at higher doses.[13] Effects on the uterus, vagina, and mammary glands, as well as irregular estrous cycles, were also observed.[13] A 75-day intraperitoneal study in male rats demonstrated significant alterations in brain monoamine levels, with a widespread increase in dopamine concentrations.[14]

Carcinogenicity

The carcinogenic potential of chlorpromazine hydrochloride was evaluated in a 26-week study using the p53 heterozygous mouse model.[15][16] In this study, doses of 2.5, 5, and 10 mg/kg were administered.[15][16] The results showed no dose-related increase in tumor incidence or the types of tumors compared to the control group.[15][16] The only notable findings were minimal uterine and ovarian atrophy in wild-type mice at the 10 mg/kg dose.[15][16] Based on this study, chlorpromazine hydrochloride was not considered carcinogenic in the p53 heterozygous mouse model at the doses tested.[15][16]

Genotoxicity

The genotoxicity of chlorpromazine has been reviewed, and the overall evidence suggests it is not genotoxic under standard laboratory conditions.[1][17] However, some in vitro assays have produced positive results.[18] A significant finding is that chlorpromazine and its chlorinated derivatives can become genotoxic upon exposure to UV radiation, producing reactive free radicals that can damage DNA.[17] This has been observed as the induction of gene mutations and chromosomal aberrations in photomutagenesis experiments.[17] Therefore, it is recommended to avoid extensive UV exposure during therapy with chlorpromazine.[17]

Reproductive and Developmental Toxicity

Reproductive studies in rodents have indicated a potential for adverse effects.[19] In female rats, oral administration of chlorpromazine at doses of 10 mg/kg/day and higher for two weeks prior to mating and until day 6 of gestation led to irregular estrous cycles, and a 30 mg/kg/day dose resulted in prolonged copulatory intervals and a reduced fertility index.[13] A study involving oral administration of 12.5, 25, 50, and 100 mg/kg/day for 9 weeks before mating in both male and female rats showed a prolonged estrous cycle in females and a trend towards decreased insemination and pregnancy rates.[20]

Developmental toxicity studies in rodents have demonstrated the potential for embryotoxicity, increased neonatal mortality, and transfer of the drug during nursing.[19] Offspring of treated rodents have shown decreased performance.[19] In pregnant mice, intraperitoneal injection of 1.8 and 9.2 mg/kg/day from day 6 to 16 of gestation resulted in lower mean body weight of fetuses and an increased percentage of malformed fetuses.[2] Neonates exposed to antipsychotic drugs during the third trimester are at risk for extrapyramidal and/or withdrawal symptoms after birth.[19]

Neurotoxicity

The primary therapeutic effects and many of the adverse effects of chlorpromazine are neurological. Chronic administration in rats has been shown to induce catalepsy, which is considered an animal model for neuroleptic-induced extrapyramidal side effects.[21] Daily treatment in rats has also been associated with the development of tolerance to catalepsy and locomotor sensitization.[21]

Immunotoxicity

There is limited direct evidence on the immunotoxicity of chlorpromazine from standard guideline studies.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Affected by Chlorpromazine

The multifaceted pharmacological action of chlorpromazine involves the modulation of several key signaling pathways.

Caption: Chlorpromazine's antagonism of multiple neurotransmitter receptors.

Chlorpromazine also impacts intracellular calcium signaling, a pathway crucial for numerous cellular functions.

Caption: Chlorpromazine's inhibitory effect on calcium signaling pathways.

Representative Experimental Workflow: Carcinogenicity Study

The following diagram illustrates a typical workflow for a carcinogenicity study, based on the described p53 heterozygous mouse model experiment.

Caption: Workflow for a 26-week carcinogenicity study of chlorpromazine.

Experimental Protocols

Four-Week Dose Range-Finding Study in p53 Wild-Type Mice

-

Objective: To determine the maximum tolerated dose for the main carcinogenicity study.

-

Animals: p53 wild-type mice.

-

Administration: Oral.

-

Dose Levels: 20, 40, 60, and 80 mg/kg.

-

Observations: Mortality, clinical signs of toxicity (e.g., sedation, hypotension).

-

Endpoint: A high dose for the main study was selected based on a 40% mortality rate observed at 20 mg/kg.[15][16]

26-Week Carcinogenicity Study in p53 Heterozygous Mice

-

Objective: To assess the carcinogenic potential of chlorpromazine.

-

Animals: p53 heterozygous and wild-type mice.

-

Administration: Oral.

-

Dose Levels: 2.5, 5, and 10 mg/kg. A positive control group administered a known genotoxic carcinogen (p-cresidine) was also included.

-

Duration: 26 weeks.

-

Observations: Clinical signs, body weight, and survival.

-